3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound includes a thiophene ring, a pyrrolidine ring, and an oxazolidine-2,4-dione moiety. These structural elements are known for their significant roles in medicinal chemistry and materials science.
Mechanism of Action
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been reported to interact with various biochemical pathways, influencing biological activity .
Pharmacokinetics
It is known that heterocyclic scaffolds, which include the pyrrolidine ring, are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds containing the pyrrolidine ring have been reported to have various biological profiles, due to their different binding modes to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents in compounds containing the pyrrolidine ring can lead to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of thiophene-3-carboxylic acid with pyrrolidine, followed by cyclization with oxazolidine-2,4-dione. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux conditions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .
Scientific Research Applications
Chemistry
In chemistry, 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural components are known to interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the thiophene and pyrrolidine rings suggests possible applications in the treatment of diseases such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring structure.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-2-one are structurally related.
Oxazolidine Derivatives: Compounds like oxazolidine-2-one and oxazolidine-4-one are similar in structure.
Uniqueness
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is unique due to the combination of its three heterocyclic rings. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-10-6-18-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-19-7-8/h2,4,7,9H,1,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFBSVRCSUWNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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